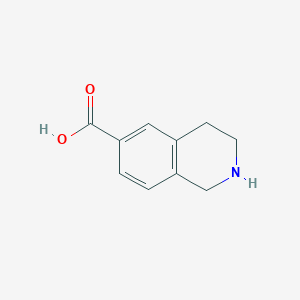
3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one
Descripción general
Descripción
3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one, also known as HMP, is a heterocyclic compound that is widely used in various scientific research applications. It is a versatile compound that can be used for synthesizing a wide range of compounds, and its properties make it an attractive choice for researchers. HMP has been used in various fields such as organic synthesis, medicinal chemistry, and biochemistry.
Aplicaciones Científicas De Investigación
Synthesis and Phytotoxic Activity
Researchers have explored the conversion of dehydroacetic acid into 4-hydroxy-6-methylpyridin-2(1H)-one, which was further reacted with aliphatic aldehydes to produce new compounds. These derivatives exhibited selective phytotoxic effects on dicotyledonous species, indicating their potential as lead structures for developing more active phytotoxic products. This suggests a promising avenue for agricultural research, particularly in weed management and the development of herbicides (Demuner et al., 2009).
Green Synthesis of Pyridone Derivatives
A green synthesis approach has been employed to create 3,3′-benzylidenebis derivatives of 4-hydroxy-6-methylpyridin-2(1H)-one using a multi-component reaction in an ionic liquid. This method highlights the environmental benefits of reducing volatile organic solvent use and the potential for reusing ionic liquids, offering a more sustainable pathway for synthesizing heterocyclic compounds, which could be beneficial for pharmaceutical and material science applications (Shi et al., 2008).
Fluorescence Probes Development
In another study, various synthetic routes were explored to create 3-[(alkylamino)methylene]-6-methylpyridine-2,4(1H,3H)-diones and other related compounds. Among these, certain bicyclic pyridinone compounds exhibited fluorescence properties, suggesting their potential as fluorescence activity-based probes for biological pathway tracing. This application could be crucial for bioimaging and diagnostic purposes, contributing to advancements in medical research and molecular biology (Prior et al., 2014).
Coordination Chemistry and Self-Assembly
Research into 6-hydroxymethylpyridine-2-carboxaldehyde derivatives and their coordination with Cu(II) ions has provided insights into the control of self-assembly in molecular structures. The study demonstrated how terminal hydroxymethyl groups can influence metal coordination, leading to various supramolecular structures through hydrogen bonding and coordination interactions. These findings have implications for the design of molecular assemblies and materials with specific properties, useful in nanotechnology and materials science (Hutchinson et al., 2010).
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various cellular components, including proteins and enzymes
Mode of Action
It’s known that many similar compounds interact with their targets by forming covalent bonds, altering the target’s structure and function . This can lead to changes in cellular processes, potentially leading to the desired therapeutic effects.
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression . The downstream effects of these interactions can vary widely, depending on the specific pathways involved.
Pharmacokinetics
Similar compounds are often well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted via the kidneys . The bioavailability of such compounds can be influenced by factors such as the route of administration, the presence of food in the stomach, and individual patient characteristics.
Result of Action
Similar compounds have been found to exert various effects at the molecular and cellular levels, including altering protein function, disrupting cellular processes, and inducing cell death . The specific effects of this compound would likely depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one can be influenced by various environmental factors. These may include the pH of the environment , the presence of other compounds, and the specific characteristics of the target cells or tissues. For example, the compound’s activity could be affected by the presence of certain enzymes or proteins, or by the lipid composition of cellular membranes. Its stability could be influenced by factors such as temperature, pH, and light exposure.
Propiedades
IUPAC Name |
3-(hydroxymethyl)-6-methyl-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-5-2-3-6(4-9)7(10)8-5/h2-3,9H,4H2,1H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLVJDEIZGNBQIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C(=O)N1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00603676 | |
| Record name | 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one | |
CAS RN |
374706-74-8 | |
| Record name | 3-(Hydroxymethyl)-6-methylpyridin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00603676 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Bromo-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B1343041.png)
![5-(Bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1343044.png)






![[2-(2-Fluorophenyl)ethyl]methylamine](/img/structure/B1343057.png)



